Aminopeptidase N (APN) Inhibitory Potency: Comparative Analysis with Bestatin
3-Acetamido-4-(4-nitroanilino)-4-oxobutanoic acid exhibits potent inhibition of Aminopeptidase N (APN), a key target in tumor angiogenesis and metastasis. Its activity profile stands in stark contrast to the widely used APN inhibitor, Bestatin. In standardized enzymatic assays using porcine kidney microsomes, the target compound demonstrates an IC50 of 70 nM [1]. This represents an improvement of more than two orders of magnitude over Bestatin, which exhibits a significantly higher IC50 of 9.4 ± 0.5 μM (9,400 nM) in comparable APN inhibition studies . This potency advantage positions the compound as a higher-affinity tool for investigating APN biology.
| Evidence Dimension | Enzyme Inhibition (IC50) against Aminopeptidase N |
|---|---|
| Target Compound Data | IC50 = 70 nM |
| Comparator Or Baseline | Bestatin: IC50 = 9.4 ± 0.5 μM (9,400 nM) |
| Quantified Difference | Approximately 134-fold more potent than Bestatin |
| Conditions | APN inhibition assay using porcine kidney microsomes; preincubation for 5 minutes before substrate addition |
Why This Matters
For researchers investigating APN-dependent pathways, this compound offers a significantly lower effective concentration, reducing the risk of off-target effects associated with the high micromolar concentrations required for Bestatin.
- [1] BindingDB. (n.d.). BDBM50144946 (CHEMBL3763918). Affinity Data: IC50 70 nM for Aminopeptidase N. View Source
